![molecular formula C16H16ClNO4 B2624437 5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione CAS No. 338422-55-2](/img/structure/B2624437.png)
5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane-1,3-dione core substituted with a 4-chlorophenyl group and a 4-hydroxy-1,2-oxazolidin-2-yl moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the cyclohexane-1,3-dione core, followed by the introduction of the 4-chlorophenyl group through a Friedel-Crafts acylation reaction. The oxazolidinone moiety can be introduced via a condensation reaction with an appropriate hydroxy-substituted oxazolidinone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group of the oxazolidinone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione core.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be employed.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the oxazolidinone moiety.
Reduction: Reduced forms of the cyclohexane-1,3-dione core.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity profile.
Industry
In industrial applications, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione would depend on its specific biological target. Potential mechanisms could involve inhibition of enzymes, interaction with cellular receptors, or disruption of cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-methylcyclohexane-1,3-dione: Lacks the oxazolidinone moiety.
5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclopentane-1,3-dione: Features a cyclopentane core instead of cyclohexane.
5-(4-bromophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione: Substitutes bromine for chlorine.
Uniqueness
The unique combination of the 4-chlorophenyl group and the 4-hydroxy-1,2-oxazolidinone moiety in the cyclohexane-1,3-dione core distinguishes this compound from its analogs. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c17-12-3-1-10(2-4-12)11-5-15(20)14(16(21)6-11)8-18-7-13(19)9-22-18/h1-4,8,11,13,19H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFHXZFSHREEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=CN2CC(CO2)O)C1=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
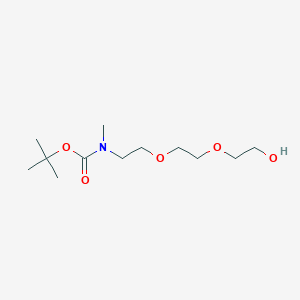
![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B2624360.png)
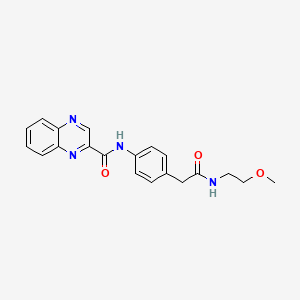
![{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine dihydrochloride](/img/structure/B2624363.png)
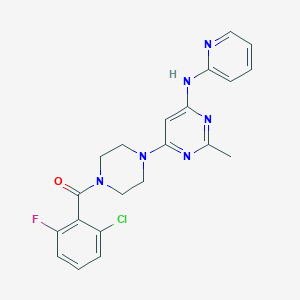
![(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2624367.png)
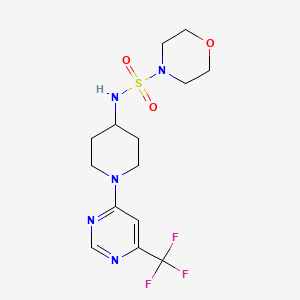
![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)
![2-[1-(2-FLUOROPHENYL)-N-METHYLFORMAMIDO]-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE](/img/structure/B2624370.png)
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
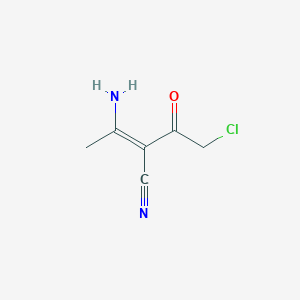
![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)
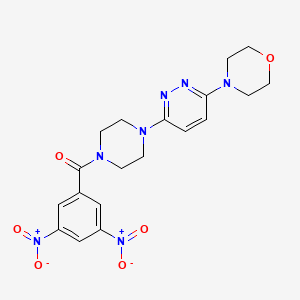
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)
